(2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of (2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves the condensation of 6-methyl-2,3-dihydro-1,3-benzothiazole with 3-phenylprop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing functional groups.
Scientific Research Applications
(2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
(2E)-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-methyl-2,3-dihydro-1,3-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
3-phenylprop-2-enamide: A compound with potential anticancer activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, leading to its diverse biological activities.
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLSONGSXOXEKS-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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